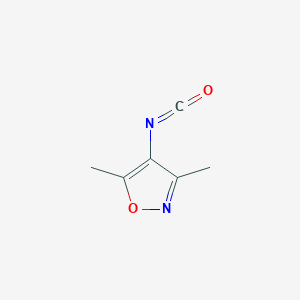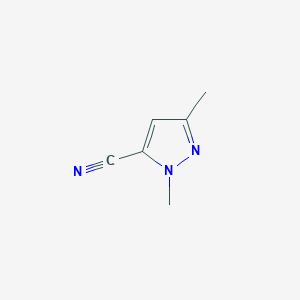![molecular formula C8H7ClN2S B1349432 4-氯-6-乙基噻吩[2,3-d]嘧啶 CAS No. 81136-42-7](/img/structure/B1349432.png)
4-氯-6-乙基噻吩[2,3-d]嘧啶
描述
4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic organic compound . It has a molecular weight of 199.68 . The InChI code for this compound is 1S/C8H8ClN2S/c1-2-5-3-6-7 (9)10-4-11-8 (6)12-5/h3-4,12H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound is essentially planar .Physical And Chemical Properties Analysis
4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 198.68 . The compound should be stored at room temperature .科学研究应用
抗真菌活性
已合成4-氯噻吩[2,3-d]嘧啶并评估其抗真菌活性。这些化合物已显示出对各种真菌感染的有效性,包括水稻稻瘟病、纹枯病和黄瓜白粉病。合成过程涉及使用磷酰氯氯化4-氧代-3,4-二氢噻吩[2,3-d]嘧啶,随后与各种胺进行亲核取代(Konno et al., 1989)。
化学合成技术
4-氯-6-乙基噻吩[2,3-d]嘧啶参与了各种化学合成技术。例如,已使用微波促进的交叉偶联反应制备具有芳基的新吡咯[2,3-d]嘧啶。这些反应,包括Suzuki–Miyaura和Liebeskind–Srogl交叉偶联,表明该化合物在有机合成中的多功能性(Prieur, Pujol, & Guillaumet, 2015)。
酯和酰胺的制备
已描述了一种使用4-氯-6-乙基噻吩[2,3-d]嘧啶作为起始物质制备噻吩[2,3-d]嘧啶-6-羧酸酯和酰胺的新方法。该方法展示了该化合物在合成各种化学上重要分子中的作用(Santilli, Kim, & Wanser, 1971)。
放射防护和抗肿瘤活性
含有4-氯-6-乙基噻吩[2,3-d]嘧啶的新型噻吩[2,3-d]嘧啶衍生物已显示出有前途的放射防护和抗肿瘤活性。这些发现表明在癌症治疗和防辐射损伤方面有潜在应用(Alqasoumi et al., 2009)。
非线性光学性质
关于噻嘧啶衍生物的研究,包括与4-氯-6-乙基噻吩[2,3-d]嘧啶相关的研究,揭示了在非线性光学(NLO)中的重要应用。这些化合物已被分析其结构参数和电子性质,突显了它们在NLO领域和光电子学中的潜力(Hussain et al., 2020)。
抗微生物活性
一些噻吩[2,3-d]嘧啶的衍生物,包括使用4-氯-6-乙基噻吩[2,3-d]嘧啶合成的衍生物,已被合成并测试其抗微生物活性。这项研究表明在开发新的抗微生物药物方面有潜在应用(Hozien et al., 1996)。
核苷类似物的合成
已使用4-氯-6-乙基噻吩[2,3-d]嘧啶合成核苷类似物,这对于开发抗病毒药物和癌症治疗药物至关重要。利用该化合物进行的直接立体特异性钠盐糖基化程序已导致多种核苷类似物的产生(Cottam et al., 1985)。
抗癌药物的开发
4-氯-6-乙基噻吩[2,3-d]嘧啶已被用作合成小分子抗癌药物的中间体。这一应用突显了其在药物化学和药物开发中的重要性(Kou & Yang, 2022)。
安全和危害
属性
IUPAC Name |
4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRSBKGPIDYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358795 | |
| Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81136-42-7 | |
| Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-ethylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)







